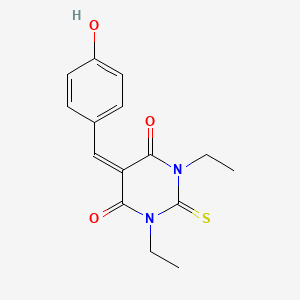
1,3-diethyl-5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
1,3-diethyl-5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as ethyl vanillin thiosemicarbazone, is a compound with potential applications in the field of medicine and biochemistry.
Aplicaciones Científicas De Investigación
Ethyl vanillin thiosemicarbazone has been studied for its potential applications in the treatment of cancer, bacterial infections, and as an antioxidant. It has been shown to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Mecanismo De Acción
The mechanism of action of 1,3-diethyl-5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione vanillin thiosemicarbazone is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells and the inhibition of bacterial growth by targeting bacterial enzymes.
Biochemical and Physiological Effects:
Studies have shown that 1,3-diethyl-5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione vanillin thiosemicarbazone can induce oxidative stress in cancer cells, leading to cell death. It has also been found to inhibit the growth of bacterial colonies by interfering with bacterial enzyme activity. In addition, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-diethyl-5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione vanillin thiosemicarbazone in lab experiments is its relatively low cost compared to other anticancer and antibacterial agents. However, its solubility in water is limited, which may pose challenges in certain experiments. In addition, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on 1,3-diethyl-5-(4-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione vanillin thiosemicarbazone. One area of focus could be the development of more efficient synthesis methods to increase yield and purity. In addition, further studies are needed to determine its potential as a therapeutic agent for cancer and bacterial infections. Furthermore, its antioxidant properties could be explored for potential applications in preventing oxidative stress-related diseases.
Propiedades
IUPAC Name |
1,3-diethyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-16-13(19)12(14(20)17(4-2)15(16)21)9-10-5-7-11(18)8-6-10/h5-9,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBCHHQJCGMWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)C(=O)N(C1=S)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



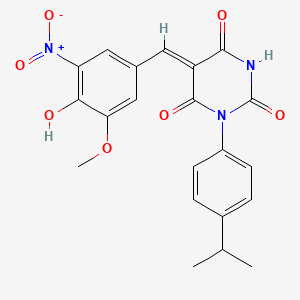
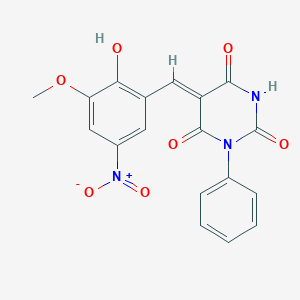
![1,1'-(1,4-piperazinediyl)bis[3-(3-methylphenoxy)-2-propanol]](/img/structure/B3904325.png)
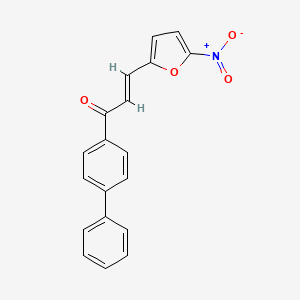
![ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate](/img/structure/B3904353.png)
![4-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B3904355.png)
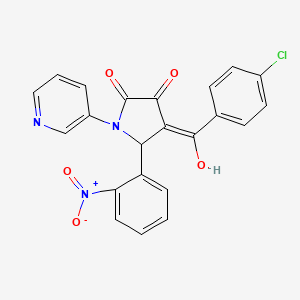
![4-[3-benzoyl-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904372.png)
![4-[2-(4-phenyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B3904375.png)

![ethyl 5-(3,4-dimethoxyphenyl)-2-{[5-(dimethylamino)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904390.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide](/img/structure/B3904396.png)
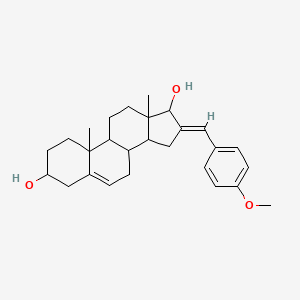
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904409.png)